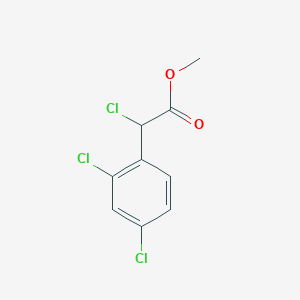
Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate
Descripción general
Descripción
Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate: is a chemical compound with the molecular formula C9H7Cl3O2. It is a derivative of phenylacetate and contains chlorine atoms at the 2 and 4 positions of the phenyl ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorination Reaction: The compound can be synthesized through the chlorination of 2,4-dichlorophenylacetic acid followed by esterification with methanol.
Esterification Reaction: Another method involves the reaction of 2,4-dichlorophenylacetyl chloride with methanol in the presence of a base catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Process: Some industrial setups may use a continuous process for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Chlorinated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases where its unique structure may be beneficial. Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate depends on its specific application. In general, its reactivity is influenced by the presence of the chloro groups, which can participate in electrophilic substitution reactions. The molecular targets and pathways involved would vary based on the biological or chemical context in which it is used.
Comparación Con Compuestos Similares
Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate: Similar structure but with a different position of chlorine atoms on the phenyl ring.
Methyl 2-bromo-2-(2,4-dichlorophenyl)acetate: Bromine atom instead of chlorine at the 2 position.
Methyl 2-chloro-2-(2,4,6-trichlorophenyl)acetate: Additional chlorine atom at the 6 position.
This comprehensive overview provides a detailed understanding of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
methyl 2-chloro-2-(2,4-dichlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZXQUQORVSPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester](/img/structure/B1526080.png)

![N-[3-(morpholin-4-yl)propyl]aniline](/img/structure/B1526083.png)

![1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1526086.png)


![tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate](/img/structure/B1526090.png)

amine](/img/structure/B1526095.png)
![3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea](/img/structure/B1526097.png)

![{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1526099.png)

